molecular formula C28H27NO6 B7827269 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester

Cat. No.: B7827269
M. Wt: 473.5 g/mol
InChI Key: YZKGPTYORSFXQK-VWLOTQADSA-N
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Description

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester is a complex organic compound that belongs to the class of amino acids. It is characterized by its unique structure, which includes a glutamic acid backbone modified with a fluoren-9-ylmethoxy carbonyl group and a phenylmethyl ester group. This compound is often used in scientific research and various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester typically involves multiple steps, starting with the protection of the amino group of L-glutamic acid using fluoren-9-ylmethoxy carbonyl chloride (Fmoc-Cl). The carboxylic acid group is then esterified with phenylmethyl alcohol (benzyl alcohol) under acidic conditions. The reaction conditions usually require the use of a base such as triethylamine to neutralize the byproducts and ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out on a larger scale using reactors designed to handle the specific reaction conditions. The process involves the continuous addition of reagents, careful control of temperature and pH, and the use of purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carbonyl group can be reduced to form an alcohol.

  • Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Amide or other substituted ester derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Additionally, it is used in the development of peptide-based drugs and as a building block in organic synthesis. Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is utilized in the study of enzyme mechanisms, drug design, and material science.

Mechanism of Action

The mechanism by which L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-

  • L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-ethyl-

  • L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-propyl-

Uniqueness: L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to its similar compounds. These modifications allow for targeted interactions with biological molecules and enhanced stability, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-29(25(27(31)32)15-16-26(30)34-17-19-9-3-2-4-10-19)28(33)35-18-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,24-25H,15-18H2,1H3,(H,31,32)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKGPTYORSFXQK-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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